molecular formula C14H15NO2 B2897763 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 54621-12-4

1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]

Cat. No.: B2897763
CAS No.: 54621-12-4
M. Wt: 229.279
InChI Key: YYVAQBRMUPGCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] is a spirocyclic compound featuring a carbazole core fused with a 1,3-dioxolane ring via a spiro junction. The carbazole moiety is partially hydrogenated (tetrahydro), conferring unique electronic and steric properties. This compound is synthesized via halogen-atom transfer (XAT) reactions using aryl diazonium salts and alkyl iodides, as demonstrated by yields of 66% under optimized conditions . Its structure is confirmed by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS data, with characteristic signals for the spiro-dioxolane system (e.g., $ \delta $ 4.01–4.09 ppm for dioxolane protons) and carbazole aromatic protons (e.g., $ \delta $ 7.07–7.57 ppm) .

The 1,3-dioxolane ring enhances solubility in organic solvents while introducing steric constraints that influence reactivity and molecular conformation . Applications of this compound are exploratory but align with carbazole derivatives’ roles in medicinal chemistry, such as cytotoxic agents or intermediates for functionalized heterocycles .

Properties

IUPAC Name

spiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxolane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-4-12-10(3-1)11-9-14(16-7-8-17-14)6-5-13(11)15-12/h1-4,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVAQBRMUPGCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1NC4=CC=CC=C34)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide has been investigated for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit significant activity against cancer cells and infectious diseases.

Case Study: Anticancer Activity
A study demonstrated that compounds similar to N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide showed promising results as inhibitors of human farnesyltransferase (hFTase), which is implicated in cancer progression. These compounds exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity against cancer cell lines .

Biological Research

The compound's ability to modulate enzyme activity highlights its potential in biological research. Its interaction with specific molecular targets suggests that it may influence pathways relevant to disease mechanisms.

Table 1: Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 Value (nM)References
Compound AhFTase25
Compound BGGTase-I90
Compound CUnknown50

Material Science

In materials science, the unique chemical properties of N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide make it a valuable building block for synthesizing new materials. Its derivatives can be utilized in creating polymers and coatings with enhanced properties.

Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Uniqueness and Comparative Analysis

The distinct arrangement of functional groups in N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide differentiates it from similar compounds. This uniqueness may lead to varied reactivity patterns and biological activities, enhancing its value for research and development.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
N-(furan-3-ylmethyl)Furan ring, pyrazoleAnticancer
N-(thiophen-2-ylmethyl)Thiophene ringAntimicrobial
N-(furan-thiophene derivative)Combination of both ringsDual-targeting potential

Mechanism of Action

The mechanism of action of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(1,2,3,4-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolan]-9-yl)acetate

  • Structure : Shares the spiro[carbazole-dioxolane] core but includes an ethyl acetate substituent at position 7.
  • Synthesis : Derived from ethyl acetoacetate and 2-(bromomethyl)-1,3-dioxolane, followed by hydrolysis and amidation .
  • Key Differences : The ethyl acetate group introduces polarity, altering solubility (e.g., in EtOAc vs. hexane) and enabling further functionalization via ester hydrolysis .

9-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]

  • Structure : Incorporates a triazole-methyl substituent at position 8.
  • Synthesis : Microwave-assisted click chemistry achieves a 95% yield, leveraging azide-alkyne cycloaddition .
  • Key Differences : The triazole moiety enhances biological activity (e.g., cytotoxicity) and provides a handle for bioconjugation .

1’-Propyl-1’,4’,6’,7’-Tetrahydrospiro[[1,3]dioxolane-2,5’-indazole]-3’-carboxylic Acid

  • Structure : Replaces carbazole with an indazole core, retaining the spiro-dioxolane system.
  • Synthesis : Alkaline hydrolysis of an ethyl ester precursor yields the carboxylic acid derivative (84% yield) .
  • Key Differences : The indazole scaffold confers selectivity for sigma-2 receptor binding, highlighting the impact of heterocycle substitution on target affinity .
Physicochemical and Conformational Properties
Compound Dioxolane Ring Impact Notable Conformational Features
1,2,4,9-Tetrahydrospiro[carbazole-3,2’…] Enhances solubility; flashpoint ≤2.5°C Dioxolane and carbazole planes are orthogonal
Ethyl 2-(…carbazole-3,2’…dioxolan]-9-yl)acetate Increases polarity Ethyl acetate adopts extended conformation; dihedral angle = 83.8° with carbazole
1’-Propyl-spiro[indazole-dioxolane] Improves metabolic stability Indazole ring adopts boat conformation

Critical Analysis of Divergent Evidence

  • Safety of 1,3-Dioxolane: While classified as non-carcinogenic under current EU guidelines , some suppliers note reproductive toxicity risks under REACH evaluation . This duality necessitates caution in industrial-scale applications.
  • Synthetic Yields : XAT-based synthesis (66% yield) underperforms microwave-assisted routes (95% yield) , suggesting methodology-dependent optimization needs.

Biological Activity

1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] (CAS No. 54621-12-4) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.28 g/mol
  • Physical State : Yellow to off-white solid
  • Melting Point : 147 to 151 °C

Pharmacological Activities

  • Anticancer Activity
    • Various derivatives of tetrahydrocarbazole have shown significant cytotoxic effects against cancer cell lines. For instance, compounds derived from tetrahydrocarbazole demonstrated inhibition of cell growth in HT-29 colon cancer cells using the MTT assay to determine IC50 values. Notably, some derivatives exhibited IC50 values lower than standard anticancer drugs like etoposide .
  • Antimicrobial Activity
    • The compound's structural analogs have been tested for antimicrobial properties. For example, dibromo derivatives of tetrahydrocarbazole showed promising antimicrobial activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Antinociceptive and Anti-inflammatory Effects
    • Tetrahydrocarbazole derivatives have been evaluated for their ability to alleviate pain and inflammation. In animal models, these compounds exhibited significant reductions in pain responses when tested using the carrageenan-induced edema model .
  • Neuroprotective Properties
    • Some studies indicate that tetrahydrocarbazoles can inhibit butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds with IC50 values as low as 0.088 μM have been identified as potent BuChE inhibitors .
  • Hypoglycemic and Hypolipemic Activities
    • Research has also suggested that certain tetrahydrocarbazole derivatives may possess hypoglycemic effects, making them potential candidates for managing diabetes and related metabolic disorders .

The biological activities of 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] are attributed to several mechanisms:

  • Topoisomerase Inhibition : Some carbazole derivatives inhibit topoisomerase II activity, crucial for DNA replication in cancer cells.
  • Signal Transduction Modulation : Compounds have been shown to affect the activation of STAT proteins involved in cellular signaling pathways related to growth and apoptosis.
  • Enzyme Inhibition : The inhibition of enzymes such as BuChE contributes to neuroprotective effects.

Case Studies

  • Anticancer Study on HT-29 Cells
    • A recent study evaluated the effect of a novel tetrahydrocarbazole derivative on HT-29 cells and found that it significantly inhibited cell proliferation with an IC50 value indicating high potency compared to traditional chemotherapeutics .
  • Neuroprotection Against Alzheimer’s Disease
    • In vitro studies demonstrated that specific tetrahydrocarbazole derivatives effectively inhibited BuChE activity, suggesting potential therapeutic applications in Alzheimer's disease management .

Summary Table of Biological Activities

Activity TypeCompound TestedMechanism/EffectReference
AnticancerTetrahydrocarbazole DerivativesCytotoxicity in HT-29 cells
AntimicrobialDibromo TetrahydrocarbazoleDisruption of microbial membranes
AntinociceptiveIsoxazolinyl DerivativesReduced pain response in animal models
NeuroprotectiveBuChE InhibitorsInhibition of butyrylcholinesterase
HypoglycemicVarious TetrahydrocarbazolesLowered blood glucose levels

Q & A

Basic: What are the most reliable methods for synthesizing 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] and validating its structure?

Answer:
Synthesis typically involves multi-step reactions, starting with carbazole derivatives and 1,3-dioxolane precursors. Key steps include:

  • Aldol Condensation : For carbazole-dioxolane fusion (e.g., mixed aldol reactions using aldehydes and diols under acid catalysis) .
  • Cyclization : Microwave-assisted synthesis improves yield and reduces reaction time, as seen in analogous spiro carbazole-triazole derivatives .
  • Structural Validation :
    • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to confirm the spiro configuration and bond angles .
    • Spectroscopy : ¹H/¹³C NMR for proton/carbon assignments (e.g., δ 2.90–4.06 ppm for dioxolane protons) and IR for functional groups (e.g., C–O stretches at ~1600 cm⁻¹) .

Basic: How do I resolve contradictions in reported biological activities of spiro carbazole-dioxolane derivatives?

Answer:
Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Methodological approaches include:

  • Comparative SAR Analysis : Compare halogenated analogs (e.g., bromo/fluoro substituents at C-2 or C-3 of the phenyl ring) to assess electronic effects on activity .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., MIC values for antimicrobial activity) using reference compounds .
  • Meta-Analysis : Cross-reference data from structurally similar compounds, such as tetrahydroindazole-based ligands, to identify trends in receptor binding or cytotoxicity .

Advanced: What computational strategies are effective for predicting the biological interactions of this spiro compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or DNA. For example, triazole-substituted carbazoles show binding affinity to EGFR via π-π stacking .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD plots over 100 ns trajectories) to assess binding modes .
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values for halogens) with bioactivity to guide analog design .

Advanced: How does the spiro[dioxolane] moiety influence the compound’s physicochemical properties and reactivity?

Answer:

  • Conformational Flexibility : The dioxolane ring undergoes pseudorotation (barrier ~50 cm⁻¹), affecting solubility and membrane permeability .
  • Electron-Withdrawing Effects : The dioxolane oxygen atoms stabilize adjacent carbazole π-systems, enhancing electrophilic reactivity in cross-coupling reactions .
  • Steric Effects : Spiro junctions restrict rotational freedom, as confirmed by crystallographic data (e.g., dihedral angles <10° between carbazole and dioxolane planes) .

Advanced: What experimental designs are optimal for studying the polymerization potential of dioxolane-containing spiro compounds?

Answer:

  • Cationic Ring-Opening Polymerization : Use BF₃·OEt₂ as a catalyst in anhydrous THF to initiate chain growth via oxonium intermediates .
  • Kinetic Studies : Monitor monomer conversion via ¹H NMR (e.g., disappearance of dioxolane protons at δ 4.0–4.5 ppm) .
  • Thermal Analysis : DSC/TGA to determine Tg (~80–120°C) and decomposition profiles, influenced by carbazole rigidity .

Basic: How do I address challenges in purifying 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]?

Answer:

  • Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for baseline separation of spiro isomers .
  • Crystallization : Recrystallize from ethanol/water mixtures (70:30) to exploit differential solubility of byproducts .
  • Distillation : For volatile impurities, employ reactive distillation with pressure-swing setups to achieve >99% purity .

Advanced: What are the implications of the compound’s IUPAC nomenclature for its stereochemical characterization?

Answer:

  • Spiro Atom Prioritization : The numbering follows IUPAC P-21 rules, where the carbazole is the parent structure, and the dioxolane is the spiro substituent (e.g., "spiro[carbazole-3,2'-[1,3]dioxolane]") .
  • Stereodescriptors : Use RS configurations for chiral centers (e.g., 4′R in methyl-substituted analogs) and specify pseudorotational phases in dynamic NMR studies .

Basic: How can I mitigate toxicity concerns during in vitro testing of this compound?

Answer:

  • Cytotoxicity Screening : Pre-test on HEK-293 cells using MTT assays (IC₅₀ >50 µM considered low risk) .
  • Solvent Selection : Avoid DMSO >1% to prevent false positives; use PBS or cell culture-grade ethanol .
  • Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxide intermediates) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.